2,4-Diiodopyrimidin-5-amine

Description

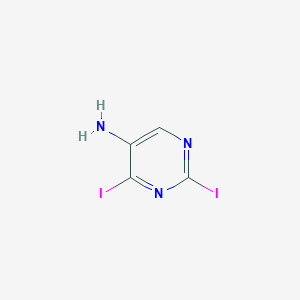

2,4-Diiodopyrimidin-5-amine (CAS 1201924-57-3) is a halogenated pyrimidine derivative characterized by iodine atoms at positions 2 and 4 of the pyrimidine ring and an amino group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Its synthesis typically involves iodination of precursor pyrimidines, though specific protocols are less documented compared to chloro- or fluoro-analogues.

Properties

Molecular Formula |

C4H3I2N3 |

|---|---|

Molecular Weight |

346.90 g/mol |

IUPAC Name |

2,4-diiodopyrimidin-5-amine |

InChI |

InChI=1S/C4H3I2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2 |

InChI Key |

NYOKUDOQNJBYKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)I)I)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,4-diiodopyrimidin-5-amine and related pyrimidine derivatives are critical for understanding its applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Halogen vs. Alkyl/Methoxy Substitutions :

- Iodine substituents (as in 2,4-diiodo and 4,6-diiodo derivatives) enhance molecular weight and polarizability compared to chloro or methoxy groups. This impacts solubility and biological activity. For instance, iodine’s larger atomic radius facilitates halogen bonding, critical in protein-ligand interactions .

- Methyl and methoxy groups (e.g., in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) increase lipophilicity, improving membrane permeability in drug candidates .

Positional Isomerism :

- The placement of substituents significantly affects reactivity. For example, 5-iodopyrimidin-2-amine (iodine at position 5) exhibits distinct hydrogen-bonding patterns compared to this compound, altering its crystal packing and coordination chemistry .

Biological Activity :

- Chlorinated derivatives like 4,6-dichloro-2-methylpyrimidin-5-amine are precursors to antihypertensive agents, leveraging chlorine’s electronegativity for covalent interactions with biological targets .

- Iodinated pyrimidines, such as this compound, show promise in anticancer research due to their ability to disrupt DNA synthesis via halogen-mediated intercalation .

Safety and Handling :

- 4,6-Diiodopyrimidin-5-amine requires stringent safety protocols (e.g., artificial respiration if inhaled), highlighting the toxicity risks associated with diiodo compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.